Diprovocim
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Overview
Description
Diprovocim is a novel and exceptionally potent class of toll-like receptor agonists. It is known for its ability to induce cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This compound has shown significant potential in stimulating immune responses, making it a valuable tool in immunotherapy and vaccine development .
Preparation Methods
Diprovocim can be synthesized through a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes involve comprehensive structure-activity relationship studies that have improved the potency of the compound significantly. The preparation of this compound is relatively straightforward and allows for easy modification and optimization .
Chemical Reactions Analysis
Diprovocim undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .
Scientific Research Applications
Diprovocim has a wide range of scientific research applications. In chemistry, it is used as a tool to study toll-like receptor activation and dimerization. In biology and medicine, this compound has shown promise as an adjuvant in cancer immunotherapy, particularly in combination with anti-PD-L1 treatment to eliminate melanoma in mice. It promotes antigen-specific humoral and cytotoxic T lymphocyte responses, generating long-term antitumor memory .
Mechanism of Action
The mechanism of action of Diprovocim involves the induction of cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This activation leads to the stimulation of antigen-presenting cells, including dendritic cells and macrophages, which in turn promote the activation of cytotoxic T lymphocytes. The molecular targets and pathways involved include the MyD88-dependent NF-κB and MAPK signaling pathways .
Comparison with Similar Compounds
Diprovocim is unique in its structure and mechanism of action compared to other toll-like receptor agonists. It bears no structural similarity to any known natural or synthetic toll-like receptor agonist. Similar compounds include Pam3CSK4, which is a naturally derived toll-like receptor-1/toll-like receptor-2 agonist, and other small molecule toll-like receptor agonists. this compound has shown greater potency and efficacy in both human and murine systems .
Properties
IUPAC Name |
(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBNXFGYUSVCJ-UYMKNZQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.